molecular formula C21H15N3S3 B12187533 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine CAS No. 30863-82-2

2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine

Cat. No.: B12187533
CAS No.: 30863-82-2
M. Wt: 405.6 g/mol
InChI Key: KHXOAKYTMQGYHW-UHFFFAOYSA-N
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Description

2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine is a trisubstituted triazine derivative synthesized via nucleophilic aromatic substitution. The compound is derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where chlorine atoms are replaced by phenylsulfanyl groups (-SPh) in a stepwise manner under reflux conditions with thiophenol derivatives and a base such as potassium carbonate in tetrahydrofuran (THF) . This substitution pattern confers unique electronic and steric properties, making the compound valuable in materials science, particularly for applications requiring electron-deficient aromatic systems. The phenylsulfanyl groups enhance solubility in organic solvents and modulate the triazine core’s electron-withdrawing character, which is critical for optoelectronic applications .

Properties

CAS No.

30863-82-2

Molecular Formula

C21H15N3S3

Molecular Weight

405.6 g/mol

IUPAC Name

2,4,6-tris(phenylsulfanyl)-1,3,5-triazine

InChI

InChI=1S/C21H15N3S3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H

InChI Key

KHXOAKYTMQGYHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=N2)SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with thiophenol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by phenylsulfanyl groups. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution.

Industrial Production Methods: While specific industrial production methods for 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The triazine ring can undergo substitution reactions where the phenylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different substituents on the triazine ring.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application:

  • Anticancer Properties : Research indicates that 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine can induce apoptosis in cancer cells through pathways independent of p53. This suggests potential as an anticancer agent.
  • Antimicrobial Activity : The triazine core has demonstrated effectiveness against various pathogens. Studies have shown that derivatives of triazine compounds can inhibit the growth of bacteria and fungi .
  • Selective Estrogen Receptor Modulation : Certain derivatives have been identified as selective estrogen receptor modulators (SERMs), which can bind to estrogen receptors and modulate their activity. This property is particularly relevant in the context of hormone-related cancers .

Pharmaceuticals

The potential use of 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine in pharmaceuticals is significant due to its biological activity. The compound's ability to act as an anticancer agent and its interaction with estrogen receptors position it as a candidate for drug development targeting hormone-dependent cancers.

Material Science

Due to its stability and resistance to UV light degradation, 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine could be utilized in the formulation of UV stabilizers for plastics and coatings. Its incorporation into polymers could enhance their longevity and performance under sunlight exposure .

Case Study 1: Anticancer Activity

A study evaluated the anti-proliferative effects of various triazine derivatives on human cancer cell lines MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like tamoxifen .

CompoundIC50 (MCF-7)IC50 (HCT-116)
Compound A1.0 µM0.98 µM
Compound B2.5 µM2.0 µM

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process using acidic ionic liquids showed that this method not only improved yield but also reduced environmental impact compared to traditional solvent methods. The study reported yields exceeding 90% with high purity levels .

Mechanism of Action

The mechanism by which 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through its phenylsulfanyl groups, which can form bonds with metals or other electrophilic centers. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-rich substituents (e.g., thiophene, pyridyl) enable coordination chemistry and electronic tunability, whereas electron-withdrawing groups (e.g., oxadiazole, fluorinated chains) enhance thermal stability and optoelectronic performance.
  • The phenylsulfanyl variant balances solubility and stability, making it suitable for solution-processed materials .

Optical and Electronic Properties

Absorption and Emission Profiles

  • 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine : Exhibits absorption in the UV region (λmax ≈ 280–320 nm) with weak fluorescence due to the electron-withdrawing triazine core .
  • Carbazole-linked triazines (e.g., TR1–TR3): Show strong blue emission (λem ≈ 450 nm) and high quantum yields (Φ ≈ 0.6–0.8) due to carbazole’s donor-acceptor interaction with the triazine core .
  • Oxadiazole-substituted triazines : Broad absorption (λmax ≈ 350–400 nm) and green emission (λem ≈ 520 nm), attributed to π-conjugation extension .

Charge Transport

  • Thiophene- and pyridyl-substituted triazines exhibit hole mobilities up to 10⁻³ cm²/V·s, suitable for organic field-effect transistors (OFETs) .
  • Phenylsulfanyl derivatives display lower charge mobility but superior film-forming properties, ideal for OLED hole-blocking layers .

Thermal and Mechanical Stability

Compound Thermal Decomposition (°C) Mechanical Properties
2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine 220–250 Amorphous; moderate tensile strength
2,4,6-Tris(4-pyridyl)-1,3,5-triazine 300–330 Polymorph-dependent (TPT-II: elastic modulus ≈ 2.5 GPa)
Oxadiazole-substituted triazines >350 Crystalline; high rigidity
Fluorinated triazines >400 Exceptional thermal resistance; inert under harsh conditions

Biological Activity

2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine is a compound of significant interest due to its diverse biological activities. This triazine derivative has been investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine can be represented as follows:

  • Molecular Formula : C21H15N3S3
  • Molecular Weight : 405.51 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine. It has been evaluated against various bacterial and fungal strains.

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from 1,3,5-triazines have shown promising MIC values ranging from 6.25 to 12.5 μg/mL against selected pathogens .
  • Pathogens Tested : The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen MIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans10.0

Anticancer Activity

The anticancer potential of 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine has also been explored in various cancer cell lines.

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 3.6 to 11.0 µM , indicating significant cytotoxicity against these cancer cell lines .
Cell Line IC50 (µM)
HCT-1165.0
MCF-74.5
HeLa7.5

The mechanism by which 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine exerts its biological effects appears to involve several pathways:

  • Inhibition of Enzymatic Activity : The triazine ring may interact with various enzymes crucial for cellular function.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through pathways independent of p53 .
  • Cell Cycle Arrest : Treatment with the compound has been shown to result in G0/G1 and G2/M phase arrest in treated cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various triazine derivatives, it was found that 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine exhibited superior activity against Staphylococcus aureus compared to standard antibiotics .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties revealed that this compound effectively inhibited cell growth in breast and colon cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The study utilized flow cytometry to analyze cell cycle distribution post-treatment.

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